2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Overview
Description
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring, a carboxylic acid group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the thienyl group and the subsequent attachment of the anilinocarbonyl group. Common synthetic routes may involve:
Formation of the Thienyl Group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the Anilinocarbonyl Group: This step often involves the use of coupling reagents and catalysts to facilitate the formation of the desired bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(anilinocarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
- 2-({[3-(anilinocarbonyl)-5-ethyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
Uniqueness
2-{[3-(Phenylcarbamoyl)-5-(propan-2-yl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid is unique due to the presence of the isopropyl group on the thienyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different applications and effects.
Properties
IUPAC Name |
2-[[3-(phenylcarbamoyl)-5-propan-2-ylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-13(2)18-12-17(20(26)23-14-8-4-3-5-9-14)21(29-18)24-19(25)15-10-6-7-11-16(15)22(27)28/h3-5,8-9,12-13,15-16H,6-7,10-11H2,1-2H3,(H,23,26)(H,24,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYVFCKFMUNLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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